14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the phenanthro[2,1-f][1,4]oxazepine core, followed by the introduction of the bromophenoxyethyl group and the epoxy and diol functionalities. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the epoxy group to a diol.
Substitution: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxyethyl group but has a simpler structure.
4-Bromophenyl 2-(1-pyrrolidinyl)ethyl ether: Another compound with a similar bromophenoxyethyl group but different core structure.
Uniqueness
14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol is unique due to its complex structure, which includes multiple rings and functional groups
Properties
CAS No. |
73151-71-0 |
---|---|
Molecular Formula |
C30H38BrNO5 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
22-[1-(4-bromophenoxy)ethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol |
InChI |
InChI=1S/C30H38BrNO5/c1-19(36-22-7-5-21(31)6-8-22)23-10-11-29-24-9-4-20-16-28(34)13-12-26(20,2)30(24,37-28)25(33)17-27(23,29)18-32(3)14-15-35-29/h5-10,19-20,25,33-34H,4,11-18H2,1-3H3 |
InChI Key |
WPIAGHVFYMHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.